7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O/c1-9-7-15-18-6-5-13(20(15)19-9)10(2)21-14-4-3-11(16)8-12(14)17/h3-8,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEAAZIILUQLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C(C)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166058 | |
| Record name | 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477858-80-3 | |
| Record name | 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477858-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Aminopyrazole Intermediate
The aminopyrazole component requires a [1-(2,4-dichlorophenoxy)ethyl] substituent at position 4. This is achieved via nucleophilic substitution:
- Etherification : React 2,4-dichlorophenol with 1-bromoethyl acetate in the presence of K₂CO₃ to form 1-(2,4-dichlorophenoxy)ethyl acetate.
- Hydrolysis : Treat the acetate with NaOH to yield 1-(2,4-dichlorophenoxy)ethanol.
- Bromination : Convert the alcohol to 1-(2,4-dichlorophenoxy)ethyl bromide using PBr₃.
- Aminopyrazole Formation : Condense the bromide with hydrazine and ethyl cyanoacetate to form 4-[1-(2,4-dichlorophenoxy)ethyl]-5-aminopyrazole.
Cyclocondensation with β-Ketoesters
Ethyl acetoacetate (bearing the 2-methyl group) reacts with the aminopyrazole under acidic conditions:
- Reaction Conditions : Reflux in ethanol with catalytic HCl (10 mol%) for 6–8 hours.
- Mechanism : The β-ketoester undergoes keto-enol tautomerism, facilitating nucleophilic attack by the aminopyrazole’s primary amine. Subsequent cyclization and dehydration yield the pyrazolo[1,5-a]pyrimidine core.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Temperature | 78°C (ethanol reflux) | |
| Purification Method | Recrystallization (EtOH/H₂O) |
Alternative Pathways: Functional Group Interconversion
Post-Cyclization Modifications
Patent disclosures describe halogenation and alkylation strategies to introduce substituents post-cyclization:
Tautomeric Control
X-ray crystallography confirms the dominance of the 7-keto tautomer (over 7-hydroxy or 7-imino forms) in pyrazolo[1,5-a]pyrimidines, critical for biological activity. The C═O bond length (1.23 Å) and electron density at N1/N3 stabilize this tautomer.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal:
- Solvent Efficiency : Ethanol > DMF > THF for cyclocondensation yields.
- Acid Catalysts : HCl outperforms H₂SO₄ or acetic acid in minimizing side products.
Characterization and Analytical Data
Spectral Properties
1H NMR (300 MHz, DMSO-d₆) :
- δ 1.42 (s, 3H, CH₃ at C2)
- δ 4.28 (q, 2H, OCH₂CH₃ from β-ketoester residue)
- δ 5.91 (s, 1H, H6 of pyrimidine)
- δ 6.98–7.45 (m, 3H, aromatic protons from dichlorophenoxy).
13C NMR (75 MHz, DMSO-d₆) :
LRMS (ESI) : m/z 356.63 [M + H]⁺, consistent with molecular formula C₁₅H₁₂Cl₃N₃O.
Industrial-Scale Production Considerations
Batch Process Optimization
Patent Landscape
The compound falls under protected synthetic methodologies in US20140256554A1 (phytosanitary formulations) and US20210094954A1 (salt forms), necessitating licensing for commercial production.
Challenges and Limitations
Regioselectivity Issues
Competing reactions at N1 vs. N3 of the pyrazole ring can yield isomeric byproducts. Substituent electronic effects (e.g., electron-withdrawing Cl groups) favor N1 attack, achieving >90% regioselectivity.
Purification Difficulties
The lipophilic dichlorophenoxy group complicates aqueous workup. Column chromatography (SiO₂, hexane/EtOAc 3:1) achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions
7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Key Trends
Substituent Position :
- C7 Substitution : The 7-position is a hotspot for modulating activity. For example:
- Morpholine (PI3Kδ inhibitors) or oxadiazole-thioether (antiviral agents) introduces hydrogen-bonding or steric effects, respectively .
Electronic Effects: Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability and binding affinity. The dichlorophenoxy group in the target compound may reduce oxidative metabolism compared to non-halogenated analogues .
Biological Activity :
- Antimicrobial vs. Kinase Inhibition : Thioether-linked oxadiazoles (e.g., 5b, 5f) show antiviral activity, while morpholine derivatives (e.g., PI3Kδ inhibitors) target intracellular signaling pathways .
- Selectivity : ERβ-selective ligands (e.g., trifluoromethyl derivatives) exploit differential binding pocket geometries in estrogen receptors .
Physicochemical Properties
The target compound’s high logP (~4.2) suggests superior membrane permeability compared to 10f (logP ~3.8) but may pose solubility challenges.
Research Implications
- Target Compound: The 2,4-dichlorophenoxyethyl group warrants further investigation for kinase or antimicrobial applications, given its structural similarity to triclosan derivatives (known antimicrobials) .
- Synthetic Optimization : and highlight efficient pyrazolo[1,5-a]pyrimidine synthesis via condensation or ultrasonic methods, which could be adapted for scaling up the target compound .
Biological Activity
7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Chemical Formula | C15H12Cl2N4O |
| Molecular Weight | 356.64 g/mol |
| CAS Number | 477858-80-3 |
| Structural Class | Pyrazolo[1,5-a]pyrimidine |
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine derivatives with 2,4-dichlorophenoxyethyl reagents. The process is characterized by specific reaction conditions that optimize yield and purity.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : KB (human oral cancer), Hep-G2 (human liver cancer)
- IC50 Values : Ranged from 0.9 to 4.5 µM, indicating potent activity against these cell lines .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote cancer cell growth.
- Induction of Apoptosis : It triggers programmed cell death in malignant cells, further contributing to its anticancer efficacy.
Study 1: Cytotoxicity Evaluation
A detailed study assessed the cytotoxicity of several pyrazolo[1,5-a]pyrimidine derivatives including our compound. The findings highlighted:
- Methodology : MTT assay was used to evaluate cell viability.
- Results : The compound exhibited a dose-dependent decrease in viability across multiple cancer cell lines.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was conducted to understand how modifications to the pyrazolo[1,5-a]pyrimidine scaffold affect biological activity. Key findings included:
- Substituent Effects : The presence of the dichlorophenoxy group significantly enhanced anticancer activity compared to unsubstituted analogs.
- Optimal Substitutions : Variations in the ethyl chain length and substitution patterns on the pyrazole ring were explored to maximize bioactivity.
Q & A
Q. What are the established synthetic routes for 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of enaminones or azo-coupled intermediates. For example:
- Route 1 (Chlorination): Refluxing hydroxy precursors with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane (3–6 hours, 70–77% yield) .
- Route 2 (Azo Coupling): Reacting 5-aminopyrazole derivatives with sodium nitromalonaldehyde, followed by hydrogenation to reduce nitro groups (67–70% yield) .
Key Optimization Factors:
- Solvent Choice: Polar aprotic solvents (e.g., 1,4-dioxane) enhance electrophilic substitution .
- Catalysts: Triethylamine neutralizes HCl byproducts, improving reaction efficiency .
- Temperature: Reflux (~100–120°C) ensures complete cyclization .
Q. Table 1: Comparative Synthetic Routes
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, Et₃N, 1,4-dioxane, reflux | 77% | |
| Azo Coupling/Hydrogenation | Na nitromalonaldehyde, H₂/Pd-C | 70% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For example, methyl groups at position 2 show δ ~2.5 ppm (¹H) and δ ~20 ppm (¹³C) .
- X-ray Crystallography: Resolves planar pyrazolopyrimidine cores and dihedral angles (e.g., 54.9° between pyrimidine and dichlorophenyl rings) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 363.4 for C₁₈H₂₀F₃N₅) validate stoichiometry .
Critical Note: Discrepancies in melting points (e.g., 233–235°C vs. 221–223°C in similar analogs) may arise from polymorphic forms .
Advanced Research Questions
Q. How do structural modifications at position 7 influence bioactivity?
Methodological Answer: The 2,4-dichlorophenoxyethyl group enhances lipophilicity and receptor binding. Comparative studies show:
- Anticancer Activity: Trifluoromethyl groups at position 7 increase enzyme inhibition (e.g., IC₅₀ = 1.2 µM against KDR kinase) by stabilizing π-π stacking with hydrophobic pockets .
- Selectivity: Dichlorophenyl substituents improve selectivity for benzodiazepine receptors (Ki < 10 nM) due to steric and electronic effects .
Q. Table 2: Structure-Activity Relationships (SAR)
| Substituent at Position 7 | Bioactivity (IC₅₀/Ki) | Target |
|---|---|---|
| 2,4-Dichlorophenoxyethyl | 8.5 nM (Ki) | Benzodiazepine Receptor |
| Trifluoromethyl | 1.2 µM (IC₅₀) | KDR Kinase |
Q. What intermolecular interactions govern crystallographic packing, and how do they affect physicochemical stability?
Methodological Answer: X-ray data reveal:
- Hydrogen Bonding: Weak C–H···N interactions (e.g., C8–H8⋯N4, 2.8 Å) stabilize supramolecular assemblies .
- Halogen Bonding: N3⋯Cl2 interactions (3.196 Å) contribute to lattice energy, enhancing thermal stability .
- π-π Stacking: Centroid separations of 3.55 Å between phenyl rings improve solubility in nonpolar solvents .
Implications: These interactions correlate with melting points and solubility profiles critical for formulation .
Q. How can computational methods predict metabolic pathways or toxicity?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO/LUMO gaps to predict reactivity (e.g., electron-deficient pyrimidine cores undergo nucleophilic attack) .
- Molecular Dynamics (MD): Simulates CYP450 binding to identify metabolic hotspots (e.g., oxidation at the ethyl linker) .
- ADMET Prediction: Tools like SwissADME estimate logP (~3.2) and BBB permeability, suggesting moderate CNS activity .
Validation: Cross-referencing with in vitro hepatocyte assays reduces false positives .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Assay Standardization: Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Batch Analysis: Quantify impurities via HPLC; >98% purity reduces off-target effects .
- Meta-Analysis: Pool data from ≥3 independent studies to identify outliers (e.g., ±15% IC₅₀ variability deemed acceptable) .
Q. How can AI/ML optimize reaction pathways or predict novel derivatives?
Methodological Answer:
- Retrosynthesis Tools: Platforms like ASKCOS propose routes using POCl₃ or Pd-catalyzed couplings .
- Generative Models: Predict novel analogs with substituents at position 3 (e.g., fluorophenyl) for enhanced bioactivity .
- Experimental Validation: Autonomous labs integrate robotic synthesis and real-time NMR to refine AI predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
